w-O-beta-D-Glucopyranosylaloeemodin

Description

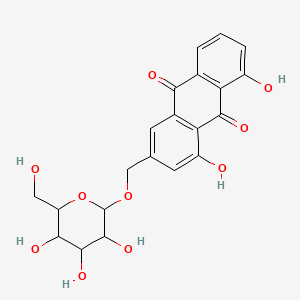

Structure

3D Structure

Properties

IUPAC Name |

1,8-dihydroxy-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHVCDULHERIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | w-O-beta-D-Glucopyranosylaloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50488-89-6 | |

| Record name | w-O-beta-D-Glucopyranosylaloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 189 °C | |

| Record name | w-O-beta-D-Glucopyranosylaloeemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence, Distribution, and Ecophysiological Relevance

Botanical Sources and Distribution of w-O-beta-D-Glucopyranosylaloeemodin

Rheum palmatum, commonly known as Chinese Rhubarb, is a primary botanical source of ω-O-beta-D-glucopyranosylaloeemodin. researchgate.net This compound has been successfully isolated from the roots of this plant, alongside a variety of other structurally related anthraquinone (B42736) glycosides. researchgate.net The intricate chemical profile of Rheum palmatum roots includes not only ω-O-beta-D-glucopyranosylaloeemodin but also compounds such as rhein-8-O-β-D-glucopyranoside, physcion-8-O-β-D-glucopyranoside, chrysophanol-8-O-β-D-glucopyranoside, aloe-emodin-8-O-β-D-glucopyranoside, and emodin-8-O-β-D-glucopyranoside. researchgate.net

While Rheum palmatum is a well-documented source, the distribution of ω-O-beta-D-glucopyranosylaloeemodin extends to other species within the Polygonaceae family. Research has indicated the presence of related anthraquinones in various other plants, suggesting a potential for the occurrence of ω-O-beta-D-glucopyranosylaloeemodin in these species as well, though direct isolation may not have been reported in all cases.

Currently, there is a lack of specific scientific literature detailing the presence of ω-O-beta-D-glucopyranosylaloeemodin in common green vegetables. While the parent aglycone, aloe-emodin (B1665711), has been identified in certain plants, the specific glycoside form, ω-O-beta-D-glucopyranosylaloeemodin, is not widely reported in typical dietary green vegetables. The primary sources remain concentrated within specific medicinal plants like Rheum palmatum.

Ecophysiological Role and Accumulation Mechanisms in Plants

The precise ecophysiological role of ω-O-beta-D-glucopyranosylaloeemodin in plants is a subject of ongoing scientific investigation. However, based on the known functions of related anthraquinone compounds, it is hypothesized to play a role in plant defense mechanisms. These compounds often exhibit antimicrobial and insecticidal properties, suggesting that ω-O-beta-D-glucopyranosylaloeemodin may contribute to protecting the plant from pathogens and herbivores.

The accumulation of this glycoside, particularly in the roots of Rheum palmatum, points towards a strategic allocation of defensive compounds to vital underground storage organs. The glycosylation of aloe-emodin to form ω-O-beta-D-glucopyranosylaloeemodin likely serves to increase its solubility and stability, allowing for its transport and storage within the plant's vacuoles. This process of biosynthesis and sequestration is a common strategy employed by plants to manage and utilize secondary metabolites for ecological advantage. Further research is needed to fully elucidate the specific triggers for its production and the full spectrum of its ecological functions.

Biosynthetic Pathways and Enzymatic Mechanisms of W O Beta D Glucopyranosylaloeemodin

Overview of Anthraquinone (B42736) Biosynthesis

The biosynthesis of the core anthraquinone structure is a classic example of the modularity and evolutionary divergence of plant metabolic pathways. Two principal routes have been elucidated for the formation of the tricyclic anthraquinone skeleton: the polyketide pathway and the shikimic acid pathway. The specific pathway utilized is often dependent on the plant family and the substitution pattern of the resulting anthraquinone.

Polyketide Pathway as a Primary Route for Anthraquinone Aglycones

The biosynthesis of aloe-emodin (B1665711), the aglycone of ω-O-beta-D-Glucopyranosylaloeemodin, primarily proceeds via the polyketide pathway. nih.govresearchgate.net This pathway is prevalent in certain plant families, including the Polygonaceae and Leguminosae, as well as in fungi and bacteria. researchgate.net The fundamental building blocks for this pathway are acetyl-CoA and malonyl-CoA. The process is initiated by the sequential condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS). researchgate.net This series of decarboxylative condensations results in a linear octaketide chain. researchgate.net

This octaketide intermediate then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone core. researchgate.net Subsequent enzymatic modifications, such as hydroxylation, methylation, and oxidation, lead to the formation of diverse anthraquinone derivatives, including emodin-type anthraquinones like aloe-emodin. nih.gov In Aloe arborescens, an octaketide synthase has been identified that is responsible for producing the precursor to chrysophanol (B1684469), a related anthraquinone, highlighting the key role of PKS in this pathway.

Shikimic Acid Pathway in Specific Plant Families

In contrast to the polyketide pathway, the shikimic acid pathway is the primary route for the biosynthesis of alizarin-type anthraquinones, which are characteristic of the Rubiaceae family. researchgate.net This pathway utilizes chorismate, a key intermediate of the shikimate pathway, and α-ketoglutarate. These precursors are converted to o-succinylbenzoic acid (OSB), which then undergoes cyclization to form the anthraquinone skeleton. sciopen.com This pathway typically results in anthraquinones that are substituted on only one of the outer rings. While not the primary route for aloe-emodin, the existence of this parallel pathway underscores the evolutionary diversity in plant secondary metabolism for producing structurally similar compound classes.

Glycosylation Mechanisms in the Formation of ω-O-beta-D-Glucopyranosylaloeemodin

Glycosylation, the enzymatic attachment of a sugar moiety to an aglycone, is a crucial final step in the biosynthesis of many plant secondary metabolites, including ω-O-beta-D-Glucopyranosylaloeemodin. This process significantly impacts the compound's solubility, stability, and biological activity.

Role of UDP-Glycosyltransferases (UGTs) in O-Glycoside Formation

The formation of the O-glycosidic bond in ω-O-beta-D-Glucopyranosylaloeemodin is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes belong to the GT1 family and utilize an activated sugar donor, typically UDP-glucose, to transfer the glucosyl moiety to a hydroxyl group on the acceptor molecule, in this case, the ω-hydroxyl group of the 3-(hydroxymethyl) substituent of aloe-emodin. nih.gov

Transcriptome studies of Aloe vera have revealed a multitude of putative UGT genes expressed in both root and leaf tissues, indicating a large and diverse enzymatic toolkit for glycosylation. nih.gov The bioconversion of aloe-emodin to its glucoside has been successfully demonstrated in engineered Escherichia coli expressing a glycosyltransferase, confirming the role of these enzymes in the glycosylation of anthraquinones. nih.gov

Regioselectivity and Substrate Promiscuity of Relevant Glycosyltransferases

A key feature of UGTs is their regioselectivity, the ability to glycosylate a specific hydroxyl group on a polyhydroxylated acceptor molecule. For instance, in a study on Rheum palmatum, a UGT (RpUGT1) was identified that specifically catalyzed the 6-O-glucosylation of emodin (B1671224). nih.gov This highlights that specific UGTs have evolved to target particular positions on the anthraquinone scaffold.

However, UGTs can also exhibit substrate promiscuity, meaning they can accept a range of different but structurally related acceptor molecules. The same RpUGT1 from Rheum palmatum was also found to glycosylate various flavonoids. nih.gov A study involving the screening of over 400 plant UGTs against aloesone, a precursor to some anthraquinones, identified 137 active UGTs from various phylogenetic groups, demonstrating the widespread capacity for glycosylation of these types of molecules across the plant kingdom. nih.gov This promiscuity can lead to the generation of a diverse array of glycosylated natural products from a single aglycone. The precise UGT responsible for the specific ω-O-glucosylation of aloe-emodin has yet to be definitively characterized, but it is likely a member of this large and functionally diverse enzyme family.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of ω-O-beta-D-Glucopyranosylaloeemodin is under tight genetic and molecular control, ensuring its production is coordinated with the plant's developmental stage and in response to environmental cues. The expression of the genes encoding the biosynthetic enzymes, particularly polyketide synthases and UDP-glycosyltransferases, is a key regulatory point.

Transcriptome analysis of Aloe vera has identified numerous unigenes encoding key enzymes of the anthraquinone biosynthetic pathway, including octaketide/polyketide synthase, aldoketoreductase, and UDP-glycosyltransferase. nih.gov The differential expression of these genes in various tissues (root vs. leaf) suggests tissue-specific regulation of anthraquinone biosynthesis. nih.gov

Furthermore, the biosynthesis of anthraquinones and other secondary metabolites is often integrated into the plant's defense mechanisms. The expression of genes related to anthraquinone biosynthesis in Aloe vera has been shown to be upregulated in response to the application of methyl jasmonate, a plant stress hormone. researchgate.net This indicates that the production of these compounds can be induced by biotic or abiotic stress, likely serving a protective function for the plant. The regulation of these pathways is complex and likely involves a network of transcription factors that respond to both developmental and environmental signals. nih.govcncb.ac.cn

Chemical Synthesis and Derivatization Strategies

Synthetic Approaches to Anthraquinone (B42736) Glycosides

The synthesis of anthraquinone glycosides can be deconstructed into two primary challenges: the assembly of the polycyclic aromatic quinone skeleton and the subsequent glycosylation.

The Koenigs-Knorr reaction, first reported in 1901, remains a cornerstone of glycoside synthesis. wikipedia.orgslideshare.net It involves the reaction of a glycosyl halide (the glycosyl donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt. wikipedia.orgnih.gov For the synthesis of a compound like ω-O-beta-D-Glucopyranosylaloeemodin, the aglycone, aloe-emodin (B1665711), would serve as the glycosyl acceptor.

The general mechanism proceeds via the formation of an oxocarbenium ion intermediate from the glycosyl halide, facilitated by the promoter. wikipedia.org The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C2 position of the sugar. A participating group, such as an acetyl or benzoyl ester, provides anchimeric assistance, leading to the formation of a 1,2-trans glycosidic bond. wikipedia.org This is particularly advantageous for synthesizing β-glucosides like the target compound.

Various promoters have been developed to improve the efficiency and mildness of the reaction, including silver carbonate, silver(I) oxide, mercuric bromide, and cadmium carbonate. wikipedia.orgnih.gov More recent modifications have shown that catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can significantly accelerate traditional silver(I)-oxide-promoted Koenigs-Knorr reactions, reducing reaction times from hours to minutes and improving yields. nih.gov

| Koenigs-Knorr Reaction Parameters | |

| Glycosyl Donor | Typically an acetylated or benzoylated glycosyl halide (e.g., acetobromoglucose). |

| Glycosyl Acceptor | The alcohol-containing aglycone (e.g., aloe-emodin). |

| Promoter | Heavy metal salts (e.g., Ag₂CO₃, Ag₂O, CdCO₃) or catalytic TMSOTf. wikipedia.orgnih.govnih.gov |

| Stereoselectivity | C2-participating groups (esters) direct the formation of 1,2-trans glycosides (β-linkage for glucose). wikipedia.org |

The Diels-Alder reaction is a powerful and versatile tool for constructing the core hydroanthraquinone skeleton from simpler precursors. royalsocietypublishing.org This [4+2] cycloaddition reaction allows for the creation of complex, multi-ring systems with high regioselectivity and stereocontrol under mild conditions. royalsocietypublishing.org

In a typical approach, a substituted naphthoquinone acts as the dienophile, reacting with a functionalized 1,3-diene. royalsocietypublishing.orgnih.gov The choice of substituents on both the diene and dienophile is crucial for controlling the regiochemical outcome of the cycloaddition. nih.gov The initial product is a tetracyclic hydroanthraquinone, which can then be subjected to oxidative aromatization to yield the final planar anthraquinone structure. royalsocietypublishing.org This strategy has been successfully employed in the total synthesis of various anthraquinone-based natural products. nih.govrsc.org The versatility of the Diels-Alder approach allows for the synthesis of a wide array of functionalized anthraquinones, which can then be carried forward for glycosylation. royalsocietypublishing.org

Chemoenzymatic Synthesis of ω-O-beta-D-Glucopyranosylaloeemodin and Analogs

Chemoenzymatic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations that are often challenging to achieve through purely synthetic routes. This is particularly true for glycosylation, where enzymes can overcome issues of regio- and stereoselectivity.

Biotransformation using whole microbial cells or isolated enzymes offers a "green chemistry" alternative for producing glycosides. nih.gov Microbial processes can modify complex molecules like anthraquinones, performing reactions such as glycosylation, hydrolysis, and oxidation under mild, environmentally friendly conditions. researchgate.netiium.edu.my

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to an acceptor molecule. nih.gov The use of versatile GTs has proven effective for the glycosylation of various natural products, including anthraquinones. nih.gov For instance, the glycosyltransferase YjiC from Bacillus licheniformis has been shown to successfully glycosylate various anthraquinone aglycones, including alizarin (B75676) and anthraflavic acid. nih.gov This biotransformation approach can be used to synthesize novel O-glucoside derivatives that are difficult to produce via chemical synthesis. researchgate.netnih.gov

The power of microbial biotransformation can be significantly enhanced through metabolic engineering. By expressing heterologous genes for enzymes like glycosyltransferases in a robust host organism such as Escherichia coli, it is possible to create cellular factories for the production of desired compounds. nih.gov

In a notable example, recombinant E. coli expressing the yjiC gene from Bacillus licheniformis was used to produce novel anthraquinone glucosides. nih.gov The engineered bacteria were cultured and fed with anthraquinone precursors (aglycones), which they then converted into the corresponding glucosides using their endogenous UDP-glucose as the sugar source. nih.gov This method allows for the targeted production of specific glucosides and can be optimized by adjusting culture conditions, such as supplementing with additional glucose to enhance the pool of the sugar donor. nih.gov This synthetic biology approach holds great promise for the scalable and sustainable production of ω-O-beta-D-Glucopyranosylaloeemodin and its analogs. nih.govnih.gov

| Engineered Biotransformation Example | |

| Host Organism | Escherichia coli BL21 (DE3). nih.gov |

| Expressed Enzyme | Glycosyltransferase (YjiC) from Bacillus licheniformis. nih.gov |

| Substrate (Aglycone) | Exogenously fed anthraquinones (e.g., alizarin, anthraflavic acid). nih.gov |

| Sugar Donor | Indigenous UDP-glucose from the host's metabolism. nih.gov |

| Product | Novel anthraquinone O-glucosides. nih.govnih.gov |

Synthesis of ω-O-beta-D-Glucopyranosylaloeemodin Derivatives for Structure-Activity Relationship Studies

To understand which structural features of ω-O-beta-D-Glucopyranosylaloeemodin are critical for its biological activity, chemists synthesize a variety of derivatives and evaluate them in biological assays. These structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. nih.gov

Derivatization strategies can target either the aglycone (aloe-emodin) portion or the sugar (glucose) moiety.

Aglycone Modification: The anthraquinone core can be modified by introducing different substituents (e.g., hydroxyl, amino, alkyl, or halogen groups) at various positions. The synthesis of these modified aglycones could be achieved using the versatile Diels-Alder strategies mentioned previously or by direct chemical modification of a common precursor.

Sugar Modification: The glucose unit can be replaced with other monosaccharides (e.g., galactose, xylose) or deoxysugars to probe the importance of the sugar's stereochemistry and hydroxyl groups. Furthermore, derivatives can be synthesized where the glucose is attached at different positions on the aloe-emodin backbone. nih.gov

Linkage Modification: The O-glycosidic bond can be replaced with a more stable C-glycosidic bond. The synthesis of C-linked glucosides often involves palladium-catalyzed cross-coupling reactions between a glucal boronate and a bromo-substituted aglycone. nih.gov

By systematically altering the structure and observing the resulting changes in biological activity, researchers can build a comprehensive SAR model. nih.gov This knowledge is invaluable for designing new analogs with potentially improved potency or other desirable properties.

Structural Modification at the Glycone Moiety

The glycone portion of w-O-beta-D-Glucopyranosylaloeemodin offers numerous possibilities for structural modification to create novel derivatives with potentially enhanced pharmacological profiles. Research in this area has focused on altering the sugar unit to influence the compound's interaction with biological targets.

A notable strategy involves the synthesis of aloe-emodin glycosides (AEGs) with modified sugar units, particularly amino-sugars. nih.gov Inspired by the structure of doxorubicin (B1662922), a clinically used anthracycline, researchers have attached amino-sugar moieties to the aloe-emodin core. This approach is based on the understanding that the daunosamine (B1196630) moiety in doxorubicin contributes significantly to its DNA binding affinity. nih.gov

In one study, a new class of AEGs was synthesized by attaching a 2,3,6-trideoxy-3-amino-l-sugar to the C-15 benzylic alcohol of aloe-emodin. The synthesis involved several key steps, including the removal of acetyl protecting groups under mild basic conditions and the subsequent catalytic hydrogenation of azido (B1232118) groups to yield the final amino-sugar derivatives. nih.gov This process resulted in four distinct AEGs, representing all combinations of α or β glycosidic linkages and axial or equatorial C-3 amine configurations on the carbohydrate. nih.gov

Table 1: Synthesized Aloe-Emodin Glycosides (AEGs) with Modified Glycone Moieties nih.gov

| Compound | Glycosidic Linkage | C-3 Amine Configuration |

| AEG 1 | α | Axial |

| AEG 2 | α | Equatorial |

| AEG 3 | β | Axial |

| AEG 4 | β | Equatorial |

These structural modifications at the glycone moiety have been shown to significantly impact the biological activity of the parent compound.

Structural Modification at the Aglycone Moiety

The aloe-emodin aglycone provides several reactive sites for structural modification, allowing for the synthesis of a diverse range of derivatives. These modifications primarily target the hydroxyl groups and the hydroxymethyl group of the anthraquinone core.

One approach involves the synthesis of aloe-emodin-coumarin hybrids. In this strategy, the hydroxymethyl group of aloe-emodin is first converted to a bromide, which then undergoes a click chemistry reaction with O-propargyl or -butynyl coumarin (B35378) derivatives to form hybrid molecules. mdpi.com This method allows for the introduction of a bulky and biologically active coumarin moiety to the aloe-emodin scaffold.

Another significant derivatization strategy focuses on creating water-soluble derivatives by coupling aloe-emodin with various amino acid esters and substituted aromatic amines. nih.govresearchgate.net These reactions typically involve the modification of the hydroxymethyl group to create a reactive intermediate that can then be linked to the amino group of the desired substituent. nih.govresearchgate.net

Furthermore, enzymatic methods have been employed to modify the aglycone. Glycosyltransferases, such as YjiC from Bacillus licheniformis, have been used in engineered Escherichia coli to catalyze the glycosylation of aloe-emodin. nih.govresearchgate.net This biocatalytic approach offers a regioselective and stereoselective method for attaching sugar moieties to the aloe-emodin core, leading to the formation of compounds like aloe-emodin-O-β-D-glucoside. nih.gov The yield of such enzymatic glycosylation can be optimized by engineering the host strain to increase the availability of the sugar donor, UDP-glucose. nih.govresearchgate.net

Table 2: Examples of Structural Modifications at the Aloe-Emodin Aglycone

| Modification Strategy | Reactant/Enzyme | Resulting Derivative | Reference |

| Hybrid Synthesis | O-propargyl/butynyl coumarins | Aloe-emodin-coumarin hybrids | mdpi.com |

| Amino Acid Coupling | Amino acid esters | Water-soluble aloe-emodin derivatives | nih.govresearchgate.net |

| Enzymatic Glycosylation | Glycosyltransferase YjiC | Aloe-emodin-O-β-D-glucoside | nih.govresearchgate.net |

These derivatization strategies at the aglycone moiety have been instrumental in generating novel aloe-emodin derivatives with altered physicochemical properties and biological activities.

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical step in the analysis of w-O-beta-D-Glucopyranosylaloeemodin from natural sources is its extraction from the sample matrix. This process must be optimized to ensure maximum recovery of the target analyte while minimizing the co-extraction of interfering substances. tdl.org

Solvent Extraction Optimization (e.g., Aqueous Methanol (B129727)/Ethanol)

The polarity of anthraquinone (B42736) glycosides like w-O-beta-D-Glucopyranosylaloeemodin makes them suitably soluble in aqueous-organic solvent mixtures. nih.gov Ethanol (B145695) and methanol are commonly employed for this purpose. Studies have shown that a mixture of ethanol and water is effective for extracting anthraquinone glycosides. For instance, 70% ethanol has been utilized for maceration followed by reflux to extract these compounds from plant materials. biomedpharmajournal.org In another study, 80% (v/v) ethanol was found to be a suitable solvent for extracting anthraquinone glycosides using the Soxhlet extraction method. thaiscience.info

The choice of solvent and the solid-to-solvent ratio are critical parameters that require optimization. It has been demonstrated that ethanol is a superior solvent for the extraction of anthraquinones, with an optimal solid-to-solvent ratio of 1:20. nih.gov Classical extraction techniques such as maceration, heat-reflux, and Soxhlet extraction are commonly used, often involving the application of heat to enhance extraction efficiency. nih.govthaiscience.info

Table 1: Comparison of Solvent Extraction Methods for Anthraquinone Glycosides

| Extraction Method | Solvent System | Plant Source Example | Key Findings | Reference |

|---|---|---|---|---|

| Maceration & Reflux | 70% Ethanol | Cassia fistula | Effective for extracting anthraquinone glycosides. | biomedpharmajournal.org |

| Soxhlet Extraction | 80% (v/v) Ethanol | Cassod tree leaves | Determined as a suitable solvent for anthraquinone glycoside extraction. | thaiscience.info |

| Optimized Reflux | Ethanol | Rheum emodi | Ethanol was the best solvent with a solid:solvent ratio of 1:20. | nih.gov |

Hydrolysis for Aglycone Analysis

In many analytical schemes, the quantification of the total anthraquinone content is desired. This involves the hydrolysis of the glycosidic bond to release the free aglycone, in this case, aloe-emodin (B1665711). Acid hydrolysis is a common method to achieve this cleavage. This process typically involves heating the extract in the presence of an acid, such as hydrochloric acid (HCl) with ferric chloride (FeCl3), which serves as an oxidizing agent. biomedpharmajournal.orgnih.gov

The addition of an acid hydrolysis step can lead to a significant, often multi-fold, increase in the measured concentration of the aglycone, as it liberates the aglycone from its glycosidic form. nih.gov This is because glycosides themselves are often precursors to the more biologically active aglycones. researchgate.net The hydrolysis reaction proceeds via protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a carbocation on the sugar moiety, which then reacts with water. researchgate.net It is important to note that different glycosidic linkages (e.g., O-glycosides vs. C-glycosides) exhibit different stabilities towards hydrolysis, with O-glycosidic bonds being more susceptible to acid-catalyzed cleavage. nih.gov

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate w-O-beta-D-Glucopyranosylaloeemodin from other co-extracted compounds.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthraquinone glycosides. taylorfrancis.com Reversed-phase columns, particularly C18, are most commonly used for the separation. phytojournal.comcabidigitallibrary.org A gradient elution system, typically involving a mixture of an aqueous phase (often containing an acidifier like formic acid or phosphoric acid) and an organic modifier like methanol or acetonitrile, is used to achieve optimal separation. cabidigitallibrary.org

Detection is frequently performed using a UV or Diode-Array Detector (DAD). phytojournal.com Anthraquinones exhibit strong absorbance in the UV-visible region. For instance, aloe-emodin and its glycosides can be monitored at various wavelengths, with studies using detection at 254 nm, 350 nm, and 425 nm. researchgate.netnih.gov The DAD offers the advantage of acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. The retention time of the glycoside is typically shorter than that of its corresponding aglycone due to its higher polarity. cabidigitallibrary.org

Table 2: Exemplary HPLC-DAD Parameters for Anthraquinone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 reversed-phase column | cabidigitallibrary.orgresearchgate.net |

| Mobile Phase | Gradient of aqueous formic/phosphoric acid and methanol/acetonitrile | cabidigitallibrary.org |

| Detection | UV/DAD at 254 nm, 350 nm, or 425 nm | researchgate.netnih.gov |

| Flow Rate | Typically 1.0 mL/min | cabidigitallibrary.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times. nih.gov

A UPLC-PDA method has been successfully developed for the simultaneous determination of six anthraquinone glycosides, including aloe-emodin-8-O-glucoside, in rhubarb. nih.gov This method provides a rapid and sensitive approach for quantitative analysis. Similarly, a UPLC method was developed for the analysis of five anthraquinones in Polygonum multiflorum, using a C18 column and detection at 254 nm, demonstrating the technique's effectiveness for these compounds. researchgate.net The separation of aloin (B1665253) A and aloe-emodin has also been achieved using UPLC with a run time of just five minutes. rsc.org

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and sensitive quantification of w-O-beta-D-Glucopyranosylaloeemodin. Electrospray ionization (ESI) is a commonly used ionization technique for these polar compounds, often operated in the negative ion mode, which readily forms [M-H]⁻ ions. nih.gov

In the negative ESI-MS spectrum of a compound like emodin-8-O-β-D-glucoside (structurally similar to the target compound), the deprotonated molecule [M-H]⁻ is observed. researchgate.net Tandem mass spectrometry (MS/MS) is used for structural confirmation. Fragmentation of the precursor ion typically involves the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose). This fragmentation pattern, yielding an ion corresponding to the deprotonated aglycone [aglycone - H]⁻, provides strong evidence for the compound's identity. researchgate.netnih.gov For example, in the analysis of aloin A (a C-glycoside), fragmentation spectra are used to confirm its structure. nih.gov UPLC-MS/MS methods have been developed for the simultaneous determination of related compounds like aloin A and aloe-emodin, offering high sensitivity and specificity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Structural Confirmation

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of anthraquinone glycosides. nih.gov LC-MS and its tandem version, LC-MS/MS, offer exceptional sensitivity and selectivity, making them ideal for identifying and quantifying w-O-beta-D-Glucopyranosylaloeemodin, even at low concentrations in complex mixtures. nih.govrsc.org

In a typical LC-MS/MS experiment, the compound is first separated from other components in the sample by liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized, most commonly using electrospray ionization (ESI). For structural confirmation, the ionized molecule (precursor ion) is fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a molecular fingerprint. For instance, in negative ion ESI-MS, emodin-8-O-β-D-glucoside would show a deprotonated molecule [M-H]⁻. Further fragmentation (MS/MS) would lead to the loss of the glucose unit, yielding a characteristic fragment ion corresponding to the aloe-emodin aglycone. researchgate.net

The selection of specific precursor-to-product ion transitions in a technique called Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification. nih.gov This approach minimizes interference from the sample matrix, which is crucial when analyzing botanical extracts. nih.govnih.gov Methods have been developed that are simple, sensitive, and provide reproducible results suitable for the determination of anthraquinones in various aloe-based products. nih.gov

High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap-MS, DESI-HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a compound. This capability is invaluable for confirming the identity of known compounds and for identifying novel structures in complex samples. nih.gov Techniques like Orbitrap-MS and time-of-flight (TOF) MS can achieve mass accuracies in the low parts-per-million (ppm) range.

For w-O-beta-D-Glucopyranosylaloeemodin (C21H20O10), the precise mass measurement of its molecular ion can definitively distinguish it from other isobaric compounds—molecules with the same nominal mass but different elemental formulas. This high level of confidence in identification is a significant advantage over standard-resolution mass spectrometry. nih.gov Furthermore, HRMS can be used to quantify impurities, even if they co-elute with the main compound, representing a promising approach for quality control of complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of molecules like w-O-beta-D-Glucopyranosylaloeemodin. nih.govnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

Through NMR, it is possible to:

Confirm the structure of the aloe-emodin aglycone.

Identify the sugar moiety as β-D-glucopyranose by analyzing the chemical shifts and coupling constants of the anomeric proton and other sugar protons. researchgate.net

Determine the exact point of attachment of the glucose unit to the aloe-emodin core. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial for this, as it shows correlations between protons and carbons that are two or three bonds apart, allowing for the connection of the sugar to the aglycone. researchgate.netconicet.gov.ar

The table below presents typical NMR data used in the structural confirmation of such glycosides.

| Atom | ¹H Chemical Shift (δ) ppm, J (Hz) | ¹³C Chemical Shift (δ) ppm |

| Aglycone (Aloe-emodin) | ||

| H-2, H-4, H-5, H-7 | Aromatic protons (specific shifts vary) | Aromatic carbons (specific shifts vary) |

| CH₂OH | ~4.7 | ~63 |

| Glycosyl (β-D-Glucopyranosyl) | ||

| H-1' (Anomeric) | ~5.0-5.5 (d, J ≈ 7-8 Hz) | ~100-105 |

| H-2' | ~3.5-4.0 | ~73-75 |

| H-3' | ~3.5-4.0 | ~76-78 |

| H-4' | ~3.5-4.0 | ~70-72 |

| H-5' | ~3.5-4.0 | ~76-78 |

| H-6'a, H-6'b | ~3.7-3.9 | ~61-63 |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table represents characteristic ranges for a β-D-glucopyranosyl moiety attached to an aglycone. |

Development and Validation of Quantitative Analytical Methods

For an analytical method to be considered reliable for routine use, it must undergo a thorough validation process to demonstrate its fitness for a specific purpose. researchgate.net This involves evaluating several key performance characteristics.

Linearity, Precision, and Limits of Detection/Quantification

The validation of a quantitative method for w-O-beta-D-Glucopyranosylaloeemodin typically involves assessing the following parameters:

Linearity: This establishes the concentration range over which the analytical signal is directly proportional to the concentration of the analyte. nih.gov It is usually evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (r²) for the calibration curve, typically greater than 0.99. rsc.orgnih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is often assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For bioanalytical methods, RSD values are often expected to be within 15-20%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.govmdpi.com These values define the sensitivity of the method. For LC-MS/MS methods, LOQs can be in the low ng/mL range or even lower, depending on the analyte and matrix. rsc.orgnih.govresearchgate.net

The following table summarizes typical validation parameters for the quantification of related anthraquinones using LC-MS based methods.

| Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.998 | rsc.orgresearchgate.net |

| Intra-day Precision (%RSD) | < 10% | nih.govnih.gov |

| Inter-day Precision (%RSD) | < 15% | nih.govnih.gov |

| LOD | 0.01 - 0.08 mg/L | researchgate.net |

| LOQ | 0.05 mg/kg - 1.0 ng/mL | rsc.orgresearchgate.net |

| Note: These values are illustrative and can vary based on the specific method, analyte, and matrix. |

Application in Botanical Extracts and Research Samples

Validated analytical methods are essential for the quality control of botanical raw materials and finished products containing w-O-beta-D-Glucopyranosylaloeemodin. These methods allow for the verification of identity and the quantification of the compound to ensure consistency and adherence to specifications.

In a research context, these methods are applied to:

Investigate the phytochemical profile of different plant species or varieties.

Study the effects of cultivation, harvesting, and processing conditions on the content of the active compound.

Conduct pharmacokinetic studies by measuring the concentration of the compound and its metabolites in biological samples. nih.gov

For example, a validated UPLC-PDA method was successfully used for the analysis of five anthraquinones, including aloe-emodin, in Polygonum multiflorum, demonstrating good linearity, detection limits, and recoveries. researchgate.net Similarly, LC-MS methods have been developed for the determination of aloe-emodin and its glycoside aloin in various commercial aloe-based products, highlighting the wide variability in the levels of these anthraquinones among different products. nih.gov

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Key Structural Features for Biological Activity

The presence of both the glycone (β-D-glucopyranosyl) and aglycone (aloe-emodin) moieties is fundamental to the activity of w-O-beta-D-Glucopyranosylaloeemodin. The glycone portion, being hydrophilic, significantly influences the molecule's solubility in water and its pharmacokinetic properties. wjpsonline.com This sugar unit can facilitate the absorption and transport of the compound to its site of action. wjpsonline.com In many instances, the glycosidic form of a compound is more biologically active than the aglycone alone, as the sugar can enhance bioavailability and interaction with cellular targets. wjpsonline.comresearchgate.net

The aglycone, aloe-emodin (B1665711), is the core pharmacophore responsible for the intrinsic biological activity. Anthraquinones, the class of compounds to which aloe-emodin belongs, are known for a wide range of pharmacological effects. mdpi.com The specific arrangement of substituents on the anthraquinone (B42736) nucleus of aloe-emodin dictates its mechanism of action. While the aglycone provides the foundational activity, the glycosylation at the ω-hydroxyl group can modulate this activity, sometimes leading to enhanced potency or altered target specificity. researchgate.net For instance, in some steroidal glycosides, the type and linkage of the sugar moiety can significantly impact cytotoxicity. nih.gov

| Moiety | Key Roles in Biological Activity |

| Glycone (β-D-glucopyranosyl) | Enhances water solubility, Influences pharmacokinetics (absorption, distribution), Can modulate binding to target sites. wjpsonline.comresearchgate.net |

| Aglycone (Aloe-emodin) | Confers the primary biological activity, The anthraquinone core is the active pharmacophore. mdpi.com |

The biological activity of anthraquinones is highly dependent on the number and position of hydroxyl (-OH) groups on the aromatic rings. researchgate.net In the case of aloe-emodin, the parent aglycone of w-O-beta-D-Glucopyranosylaloeemodin, the hydroxyl groups at positions 1 and 8, and the hydroxymethyl group at position 3 are critical.

The 1,8-dihydroxyanthraquinone scaffold is a common feature in many biologically active natural products. These hydroxyl groups, along with the adjacent keto groups, can form stable chelation complexes with metal ions, which can be a mechanism for their antioxidant and other biological activities. nih.gov The presence and position of these hydroxyl groups can influence the molecule's ability to generate or scavenge reactive oxygen species (ROS), a key factor in its potential anticancer and anti-inflammatory effects. nih.gov

Furthermore, the substitution pattern affects the molecule's electronic properties and its ability to interact with biological targets through hydrogen bonding. researchgate.net Studies comparing different anthraquinones have shown that even a single hydroxyl group difference can alter the biological pathway a compound influences. researchgate.net The polarity of the substituents on the anthraquinone core has also been linked to antibacterial potency, with stronger polarity often correlating with increased activity. nih.gov

Computational Approaches in SAR and Target Prediction

To further understand the intricate relationship between the structure of w-O-beta-D-Glucopyranosylaloeemodin and its function, various computational methods are employed. These in silico techniques provide valuable insights into its molecular interactions and help predict its biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. researchgate.netmdpi.com For w-O-beta-D-Glucopyranosylaloeemodin, docking simulations can help identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com

By docking w-O-beta-D-Glucopyranosylaloeemodin and its aglycone, aloe-emodin, into the active sites of various known enzymes and receptors, researchers can hypothesize its mechanism of action. For example, docking studies on similar flavonoid glycosides have been used to predict their inhibitory activity against viral proteins. nih.gov The results of these simulations, often expressed as a binding energy or docking score, can rank potential targets and guide further experimental validation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

For anthraquinone glycosides like w-O-beta-D-Glucopyranosylaloeemodin, QSAR models can be built using a dataset of similar compounds with known activities. mdpi.com The models use various molecular descriptors that quantify different aspects of the chemical structure, such as electronic properties, hydrophobicity, and steric effects. researchgate.net These models can help to identify the key structural features that are most important for a particular biological effect and can be used to design new analogs with improved potency. mdpi.comresearchgate.net

| Computational Method | Application to w-O-beta-D-Glucopyranosylaloeemodin | Key Insights |

| Molecular Docking | Predicting binding modes with potential protein targets. researchgate.netmdpi.com | Identification of key interacting amino acid residues, prediction of binding affinity. mdpi.com |

| QSAR | Correlating structural features with biological activity to predict the potency of new analogs. nih.govmdpi.com | Determination of which molecular properties (e.g., polarity, size) are critical for activity. researchgate.net |

| Molecular Dynamics | Simulating the dynamic behavior and conformational changes of the molecule and its complex with a target over time. nih.govnih.gov | Understanding the stability of the ligand-target complex and the role of flexibility in binding. nih.govnih.gov |

Molecular dynamics (MD) simulations provide a more dynamic picture of how w-O-beta-D-Glucopyranosylaloeemodin behaves over time, both alone and when bound to a biological target. nih.govnih.gov These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational flexibility and stability of the compound. nih.gov

When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the predicted binding pose and reveal the dynamic nature of the interactions. nih.gov This can help to refine the understanding of the binding mechanism and provide a more accurate estimation of the binding free energy. nih.gov For a flexible molecule like a glycoside, MD is particularly useful for exploring the different conformations that the glycone and aglycone moieties can adopt and how this flexibility influences target recognition and binding. nih.gov

Rational Design of Enhanced Analogs based on SAR Data

The exploration of the structure-activity relationships (SAR) of aloe-emodin and its glycosides has provided a foundation for the rational design of new analogs with potentially enhanced therapeutic properties. By understanding which structural features of the parent molecule are crucial for its biological activities, researchers can strategically modify the molecule to improve potency, selectivity, and pharmacokinetic profiles.

The core anthraquinone structure of aloe-emodin is a key pharmacophore, but its activity can be fine-tuned through substitutions at various positions. The hydroxyl groups, the hydroxymethyl group, and the glycosidic linkage all serve as handles for chemical modification.

One common strategy involves the modification of the hydroxymethyl group at the C-3 position. For instance, the synthesis of aloe-emodin derivatives with a thiosemicarbazide (B42300) moiety at this position has been shown to yield compounds with potent tyrosinase inhibitory activity. nih.gov This suggests that introducing different functional groups at the C-3 position can lead to analogs with novel biological activities. For example, replacing the hydroxymethyl group with a carbaldehyde group resulted in a compound with significant xanthine (B1682287) oxidase inhibitory activity. nih.gov

Another approach focuses on the derivatization of the hydroxyl groups. The synthesis of aloe-emodin-coumarin hybrids, where the coumarin (B35378) moiety is linked to the aloe-emodin scaffold, has produced compounds with promising antitumor activities. mdpi.com The position of the linkage and the nature of the coumarin substituent can be varied to optimize activity against different cancer cell lines.

Furthermore, the glycosidic bond itself presents an opportunity for rational design. The sugar moiety can be altered to influence the compound's solubility, bioavailability, and interaction with specific biological targets. For instance, the attachment of an amino-sugar unit to aloe-emodin has been explored to create new glycosides with potentially improved cytotoxic potential, even in drug-resistant cell lines. researchgate.netnih.gov This approach is inspired by the structure of doxorubicin (B1662922), a potent anticancer agent that also contains an amino-sugar. nih.gov

Computational modeling and docking studies play a crucial role in the rational design process. By simulating the interaction of aloe-emodin and its analogs with target enzymes, such as acetylcholinesterase or xanthine oxidase, researchers can predict which modifications are likely to enhance binding affinity. nih.govresearchgate.net For example, docking studies with acetylcholinesterase revealed that a pyridinium (B92312) substituent on an aloe-emodin derivative could interact with both the catalytic active site and the peripheral anionic site of the enzyme, explaining its potent inhibitory activity. researchgate.net

Based on the available SAR data, several rational design strategies for creating enhanced analogs of w-O-beta-D-Glucopyranosylaloeemodin can be proposed:

Modification of the Glycosidic Linkage: Synthesizing analogs with different sugar moieties or altering the stereochemistry of the glycosidic bond could impact the compound's interaction with glycosidases and transporters, potentially improving its stability and bioavailability.

Derivatization of the Aglycone: Introducing various functional groups to the aloe-emodin core, particularly at the C-3 hydroxymethyl position and the free hydroxyl groups, could lead to analogs with enhanced or novel biological activities.

Hybrid Molecule Synthesis: Combining the aloe-emodin glucoside scaffold with other pharmacologically active molecules, such as coumarins or other natural products, could result in hybrid compounds with synergistic or multi-target effects.

The following table summarizes some of the key structural modifications and their impact on biological activity, providing a guide for the rational design of future analogs.

| Compound/Derivative Class | Structural Modification | Observed Biological Activity | Reference |

| Aloe-emodin derivatives | Introduction of a thiosemicarbazide moiety at the C-3 position | Potent tyrosinase inhibitory activity | nih.gov |

| Aloe-emodin-coumarin hybrids | Linkage of a coumarin moiety to the aloe-emodin scaffold | Antitumor activity | mdpi.com |

| Nitrogen-containing derivatives of aloe-emodin | Introduction of a pyridinium substituent | Potent acetylcholinesterase inhibitory activity | researchgate.net |

| Aloe-emodin glycosides with amino-sugars | Attachment of an amino-sugar unit | Potential for improved cytotoxic activity | researchgate.netnih.gov |

| Aloe-emodin derivatives with modified C-3 position | Replacement of hydroxymethyl with a carbaldehyde group | Significant xanthine oxidase inhibitory activity | nih.gov |

This systematic approach, combining SAR data with computational modeling, paves the way for the development of novel w-O-beta-D-Glucopyranosylaloeemodin analogs with optimized therapeutic potential.

Future Directions in Research on W O Beta D Glucopyranosylaloeemodin

Exploration of Undiscovered Biosynthetic Enzymes

The biosynthesis of anthraquinone (B42736) glycosides like w-O-beta-D-Glucopyranosylaloeemodin is a complex process involving multiple enzymatic steps. While the general polyketide pathway for the anthraquinone core and subsequent glycosylation are understood in principle, many of the specific enzymes responsible remain uncharacterized. researchgate.netnih.gov

The core anthraquinone structure, aloe-emodin (B1665711), is synthesized via the polyketide pathway. nih.gov Glycosylation, the attachment of a sugar moiety (in this case, glucose), is a critical final step catalyzed by glycosyltransferases (GTs). This modification significantly impacts the compound's solubility and biological activity. nih.govmdpi.com However, the specific GTs that regioselectively attach glucose to the ω-hydroxyl group of the 3-(hydroxymethyl) group on aloe-emodin in plants like Aloe vera have not been definitively identified and characterized.

Future research will focus on the discovery and characterization of these novel enzymes. Transcriptome analysis of plants known to produce these compounds, such as Rubia yunnanensis, has already led to the discovery of new GTs involved in anthraquinone glycoside biosynthesis. rsc.org Similar approaches in Aloe species could pinpoint the precise enzymes responsible for producing w-O-beta-D-Glucopyranosylaloeemodin. Identifying these enzymes, including polyketide synthases and the specific glycosyltransferases, is paramount. snu.ac.kr This knowledge will not only illuminate the biosynthetic pathway but also provide the genetic tools necessary for bioengineering and synthetic biology applications. rsc.org

Table 1: Key Enzyme Classes in Anthraquinone Glycoside Biosynthesis

| Enzyme Class | Role in Biosynthesis | Research Focus |

| Polyketide Synthase (PKS) | Catalyzes the formation of the core anthraquinone skeleton from precursor molecules like acetyl-CoA and malonyl-CoA. nih.gov | Identification and characterization of the specific PKS responsible for aloe-emodin synthesis. |

| Glycosyltransferase (GT) | Transfers a sugar moiety (e.g., glucose) from an activated sugar donor to the anthraquinone aglycone. rsc.org | Discovery of the specific GT that attaches glucose to the ω-hydroxyl group of aloe-emodin. |

| Cytochrome P450 Monooxygenases | Involved in the modification and decoration of the anthraquinone core structure. nih.gov | Characterization of their role in the aloe-emodin pathway. |

Development of Advanced Synthetic Methodologies for Complex Glycosides

Future research is moving towards more efficient and environmentally friendly synthetic strategies. Key areas of development include:

Chemoenzymatic Synthesis: This hybrid approach combines the advantages of chemical synthesis for creating the aglycone (aloe-emodin) with the high stereoselectivity and regioselectivity of enzymatic glycosylation. nih.gov Using isolated glycosyltransferases or engineered microbes expressing these enzymes can simplify the process and improve yields. nih.govnih.gov

Engineered Microorganisms: The heterologous expression of the entire biosynthetic pathway in microbial hosts like Escherichia coli or yeast offers a promising route for de novo synthesis. nih.gov This approach can be optimized for high-level production and avoids the complexities of plant extraction.

Novel Glycosylation Methods: The development of new chemical glycosylation techniques continues to be an active area of research. This includes the use of novel activating groups and catalysts to achieve higher stereoselectivity and yields in the formation of O-glycosidic bonds. rsc.org The synthesis of derivatives by attaching different functional groups or sugar molecules to the aloe-emodin core is also an area of interest to explore structure-activity relationships. nih.govmdpi.com

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully comprehend the biological role and mechanism of action of w-O-beta-D-Glucopyranosylaloeemodin, a systems-level understanding is required. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. nih.govresearchgate.net These approaches can revolutionize the discovery and understanding of natural products. nih.gov

By applying multi-omics to plants like Aloe vera or to human cells treated with the compound, researchers can:

Identify Biosynthetic Genes: As mentioned, transcriptomics can reveal the genes (and by extension, the enzymes) involved in the compound's biosynthesis, especially when comparing tissues with high and low production levels. nih.gov

Elucidate Mechanisms of Action: Treating cancer cell lines with w-O-beta-D-Glucopyranosylaloeemodin and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the cellular pathways it affects. frontiersin.org For example, studies on the aglycone, aloe-emodin, have shown it can induce apoptosis and affect pathways like the MAP kinase pathway. nih.govnih.gov Multi-omics can provide a more comprehensive picture of these effects for the glycosylated form.

Discover New Bioactivities: Metabolomics can help in the discovery of unique natural products with potential therapeutic applications. nih.gov Unbiased screening of plant extracts using metabolomics, combined with other omics data, can accelerate the identification of novel compounds and their functions.

The use of multi-omics is still an emerging field for many natural products, but its application is expected to significantly accelerate research into compounds like w-O-beta-D-Glucopyranosylaloeemodin. uic.edu

Bioengineering for Sustainable Production and Novel Derivatization

Once the biosynthetic pathway is fully elucidated, metabolic engineering and synthetic biology offer exciting prospects for the sustainable production of w-O-beta-D-Glucopyranosylaloeemodin and its derivatives. frontiersin.org Relying on extraction from natural plant sources can be inefficient and unsustainable, particularly for compounds found in low concentrations. nih.gov

Future bioengineering efforts will likely focus on:

Heterologous Production: Introducing the complete biosynthetic pathway into a microbial chassis like E. coli or Saccharomyces cerevisiae (baker's yeast) can enable large-scale, fermentative production. mdpi.comnih.gov This approach allows for greater control over production levels and simplifies purification.

Pathway Optimization: Once a pathway is established in a heterologous host, various techniques can be used to increase the yield. This includes optimizing codon usage for the expressed genes, balancing enzyme levels, and engineering the host's central metabolism to increase the supply of precursors like acetyl-CoA and UDP-glucose. nih.gov

Novel Derivatization: Bioengineering can be used to create novel derivatives of w-O-beta-D-Glucopyranosylaloeemodin that may have improved properties. For example, by introducing different glycosyltransferases, alternative sugars could be attached to the aloe-emodin core. nih.gov This "glycodiversification" could lead to compounds with enhanced solubility, stability, or biological activity. The synthesis of various aloe-emodin derivatives has already been shown to yield compounds with potentially improved anticancer activity. nih.govnih.gov

Comparative Studies with Other Anthraquinone Glycosides and Aloeemodin

To better understand the unique properties of w-O-beta-D-Glucopyranosylaloeemodin, it is essential to conduct comparative studies with its aglycone, aloe-emodin, and other related anthraquinone glycosides. nih.govnih.gov Such studies are crucial for determining the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.gov

Future research in this area should include:

Comparison with Isomers and Analogs: Comparing the activity of w-O-beta-D-Glucopyranosylaloeemodin with other aloe-emodin glycosides (e.g., those with different sugar attachments or linkage points) and with other anthraquinone glycosides (like sennosides (B37030) or those derived from emodin (B1671224) or chrysophanol) would provide valuable SAR data. researchgate.netresearchgate.net For instance, studies have explored the antifouling activity of a range of anthraquinone analogues, highlighting how small structural changes can significantly impact bioactivity. frontiersin.org

Table 2: Compounds for Comparative Analysis

| Compound | Structural Class | Rationale for Comparison |

| Aloe-emodin | Anthraquinone (Aglycone) | To determine the effect of the glucose moiety on biological activity. nih.govnih.gov |

| Emodin | Anthraquinone (Aglycone) | A structurally similar anthraquinone to evaluate the impact of the hydroxymethyl group. researchgate.net |

| Rhein | Anthraquinone (Aglycone) | Another related anthraquinone to expand structure-activity relationship understanding. researchgate.net |

| Sennosides | Anthraquinone Dianthrone Glycosides | To compare the activity of a monomeric glycoside with dimeric forms. researchgate.net |

| Aloin (B1665253) (Barbaloin) | Anthrone C-glycoside | To compare an O-glycoside with a C-glycoside of a related core structure. bvsalud.org |

By systematically exploring these research avenues, the scientific community can unlock the full therapeutic and biotechnological potential of w-O-beta-D-Glucopyranosylaloeemodin, paving the way for new applications and a deeper appreciation of this complex natural product.

Q & A

Q. How should researchers conduct systematic literature reviews on the pharmacological effects of w-O-beta-D-Glucopyranosylaloeemodin?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.